1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a synthetic organic compound with the molecular formula C11H21ClFN3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroethylamine with 5-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
1-(2-fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine: Another similar compound with a different substitution pattern on the pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H20FN3 |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H20FN3/c1-9(2)4-6-13-11-8-14-15(7-5-12)10(11)3/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
CKKGDRTUMLSYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCCC(C)C |
Origin of Product |
United States |
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